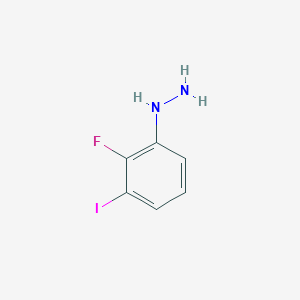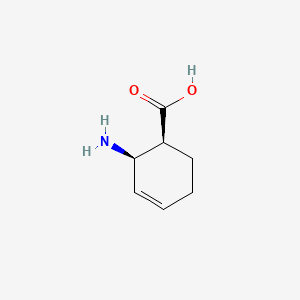![molecular formula C7H11NO B13461926 1-Oxa-7-azaspiro[4.4]non-3-ene](/img/structure/B13461926.png)
1-Oxa-7-azaspiro[4.4]non-3-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Oxa-7-azaspiro[44]non-3-ene is a unique compound known for its spirocyclic structure, which includes both oxygen and nitrogen atoms within its ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxa-7-azaspiro[4.4]non-3-ene typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the use of radical chemistry, where a precursor molecule undergoes intramolecular cyclization to form the spirocyclic core. For example, the reaction of a suitable precursor with a radical initiator under controlled conditions can yield the desired spirocyclic compound .
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Oxa-7-azaspiro[4.4]non-3-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the spirocyclic ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones or alcohols, while reduction can produce spirocyclic amines or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
1-Oxa-7-azaspiro[4
Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of complex molecules.
Industry: The compound’s stability and reactivity make it suitable for use in the development of new materials and catalysts.
Wirkmechanismus
The mechanism by which 1-Oxa-7-azaspiro[4.4]non-3-ene exerts its effects involves the inhibition of endothelial cell migration induced by vascular endothelial growth factor (VEGF). This inhibition is achieved through the compound’s interaction with specific molecular targets and pathways involved in angiogenesis . By blocking these pathways, the compound can effectively prevent the formation of new blood vessels, which is crucial for the growth and metastasis of tumors.
Vergleich Mit ähnlichen Verbindungen
- Pseurotins
- Synerazol
Eigenschaften
Molekularformel |
C7H11NO |
|---|---|
Molekulargewicht |
125.17 g/mol |
IUPAC-Name |
1-oxa-7-azaspiro[4.4]non-3-ene |
InChI |
InChI=1S/C7H11NO/c1-2-7(9-5-1)3-4-8-6-7/h1-2,8H,3-6H2 |
InChI-Schlüssel |
NUTWBTJZDZSDGI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC12C=CCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[1-(2-bromoacetyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate](/img/structure/B13461845.png)
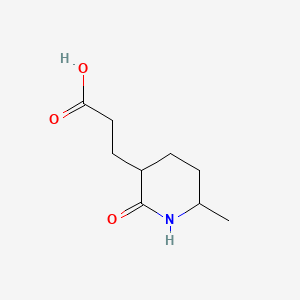

![2-[(E)-2-nitroprop-1-enyl]-1,3-thiazole](/img/structure/B13461865.png)
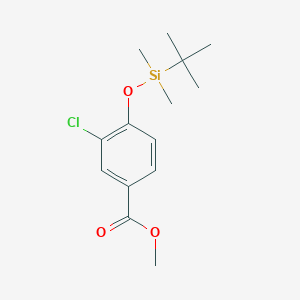

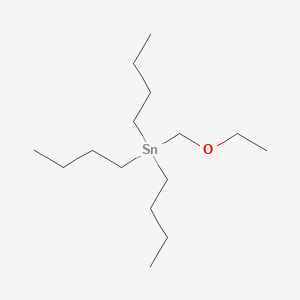
![rac-(1R,6S,7S)-5-[(tert-butoxy)carbonyl]-2-oxa-5-azabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13461881.png)
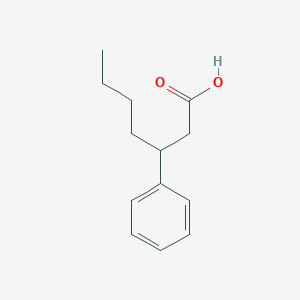
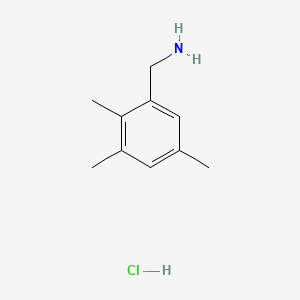
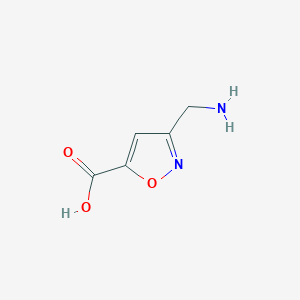
![Tert-butyl[2,3-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]dimethylsilane](/img/structure/B13461902.png)
